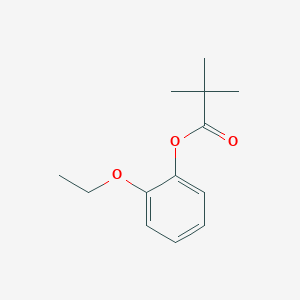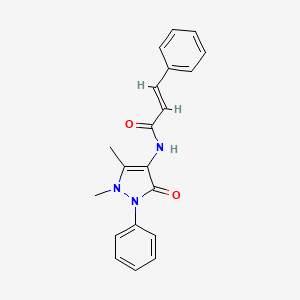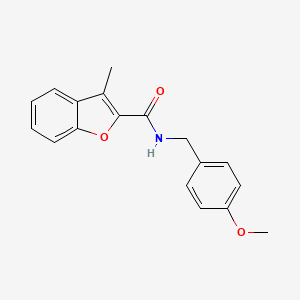
2-ethoxyphenyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-ethoxyphenyl pivalate often involves strategic lithiation and subsequent reactions with electrophiles for ring substitution. For example, lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide followed by reactions with various electrophiles showcases a method for achieving high yields of products involving ring substitution adjacent to the pivaloylaminoethyl group (Smith, El‐Hiti, & Alshammari, 2012). Additionally, the synthesis of ethyl-2-(p-ethoxyphenyl) propenoate from phenetole through Friedel-Crafts reaction and Wittig G reaction is another route demonstrating the compound's synthetic accessibility (Weng Jianquan, 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as rhodium(II) pivalate dimers formed by ligation of C=C double bond and carbonyl oxygen of p-quinone, provides insight into the potential structural complexity and coordination capabilities of 2-ethoxyphenyl pivalate derivatives (Handa et al., 1998).
Chemical Reactions and Properties
Palladium-catalyzed benzene arylation incorporating catalytic pivalic acid as a proton shuttle is a significant reaction that highlights the chemical versatility and reactivity of pivalate-containing compounds. This method demonstrates the use of pivalate anion in direct arylation, showing high yields and illustrating the compound's chemical reactivity and potential for forming complex molecular structures (Lafrance & Fagnou, 2006).
Physical Properties Analysis
The synthesis and characterization of copper(II) pivalate adducts provide data on the physical properties, including X-ray crystallography and magnetic susceptibility measurements. These studies shed light on the coordination chemistry and physical attributes of pivalate complexes, indirectly informing on the behavior of 2-ethoxyphenyl pivalate (Mikuriya et al., 1999).
Chemical Properties Analysis
The study of nickel-catalyzed cross-couplings of benzylic pivalates with arylboroxines demonstrates the chemical properties of pivalate esters, including stereospecific formation of complex organic structures. This research highlights the compound's utility in synthesizing a variety of diarylalkanes and triarylmethanes (Zhou et al., 2013).
Propiedades
IUPAC Name |
(2-ethoxyphenyl) 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-15-10-8-6-7-9-11(10)16-12(14)13(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRKOCMOOXUSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B5660052.png)
![3-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-butenamide](/img/structure/B5660064.png)
![8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5660069.png)
![N-(1-benzothien-2-ylmethyl)-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5660077.png)
![8-(2-cyclopenten-1-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5660078.png)
![1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-3-pyrrolidinamine hydrochloride](/img/structure/B5660082.png)
![9-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660085.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-[2-methyl-4-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5660092.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5660099.png)


![N-cyclohexyl-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5660119.png)

![(1S*,5R*)-3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660149.png)